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molecular formula C14H16N2O4 B083013 N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE] CAS No. 13733-33-0

N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]

Cat. No. B083013
M. Wt: 276.29 g/mol
InChI Key: MSAABPAPRGCKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039316

Procedure details

The process of the invention for the preparation of compounds of formula I wherein R' is ##STR11## comprises reacting diketene with m-phenylenediamine to obtain m-(acetylacetamido)-acetylacetanilide which is reacted with methyl orthoformate and then heated to obtain m-(3'-methoxycrotonylamino)-3 -methoxy-crotonanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]1([NH2:14])[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1>>[C:2]([CH2:3][C:4]([NH:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[NH:14][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])=[O:5])(=[O:6])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The process of the invention for the preparation of compounds of formula I wherein R'

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CC(=O)NC=1C=C(NC(CC(C)=O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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